Sodium propane-2-sulfinate

Catalog No.
S1903487
CAS No.
4160-19-4
M.F
C3H7NaO2S
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propane-2-sulfinate

CAS Number

4160-19-4

Product Name

Sodium propane-2-sulfinate

IUPAC Name

sodium;propane-2-sulfinate

Molecular Formula

C3H7NaO2S

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1

InChI Key

NJOHNUOJMKNMLA-UHFFFAOYSA-M

SMILES

CC(C)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)S(=O)[O-].[Na+]

Sodium sulfinates, including Sodium propane-2-sulfinate, are used extensively in the field of Organic Chemistry . They are recognized as versatile building blocks for the synthesis of a variety of organosulfur compounds .

Sodium propane-2-sulfinate is an organosulfur compound with the chemical formula C3H7NaO2SC_3H_7NaO_2S and the CAS number 4160-19-4. It is classified as a sodium sulfinic acid salt, characterized by the presence of a sulfonyl group (SO2-SO_2) attached to a propane backbone. This compound is recognized for its utility in organic synthesis, particularly in the formation of various organosulfur derivatives through diverse

  • No known information exists on the specific mechanism of action of SPS.
  • As with any unknown compound, it is advisable to handle SPS with caution in a laboratory setting.
  • Standard laboratory safety protocols should be followed, including wearing gloves, eye protection, and working in a fume hood.
, primarily involving the formation of sulfur-containing bonds. Notable reactions include:

  • Sulfenylation: The introduction of sulfenyl groups into organic molecules.
  • Sulfonylation: The addition of sulfonyl groups, which can lead to the formation of sulfonamides and sulfones.
  • Cross-coupling reactions: Sodium propane-2-sulfinate can react with various electrophiles, such as aryl halides and alcohols, to form thiosulfonates or sulfonamides .

These reactions are facilitated by the compound's ability to act as a nucleophile due to the presence of the sulfinyl group.

Sodium propane-2-sulfinate can be synthesized through various methods:

  • Oxidation of Thiols: Propane-2-thiol can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to yield sodium propane-2-sulfinate.
  • Direct Sulfonation: Propylene can be reacted with sulfur dioxide in the presence of sodium hydroxide to produce sodium propane-2-sulfinate.
  • Decarboxylation Reactions: Certain precursors can undergo decarboxylation followed by oxidation to yield this sulfinic acid salt .

These methods highlight the versatility in synthesizing sodium propane-2-sulfinate from readily available starting materials.

Sodium propane-2-sulfinate has several applications in organic chemistry:

  • Building Block for Organosulfur Compounds: It serves as a precursor for synthesizing various organosulfur compounds, including thiosulfonates and sulfones.
  • Reagent in Organic Synthesis: It is utilized as a coupling partner in cross-coupling reactions, aiding in the formation of complex organic molecules.
  • Potential Use in Pharmaceuticals: Given its structural characteristics, it may find applications in drug development and synthesis .

Interaction studies involving sodium propane-2-sulfinate primarily focus on its reactivity with electrophiles and other nucleophiles. Research has indicated that it can effectively participate in cross-coupling reactions under mild conditions, making it a valuable reagent for synthesizing functionalized aromatic compounds. Further studies are necessary to explore its interactions with biological targets and potential therapeutic applications.

Several compounds share structural similarities with sodium propane-2-sulfinate, including:

Compound NameChemical FormulaUnique Features
Sodium benzenesulfinateC6H5NaO2SAromatic structure; widely used in organic synthesis.
Sodium propanesulfinateC3H7NaOSSimilar backbone but different functional groups.
Sodium 4-methylbenzenesulfinateC9H11NaO2SContains a methyl group on the aromatic ring; enhances reactivity.

Sodium propane-2-sulfinate stands out due to its aliphatic structure, which may provide different reactivity patterns compared to its aromatic counterparts. This uniqueness allows for specific applications where aliphatic sulfinates are preferred over aromatic ones.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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